ML 145

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

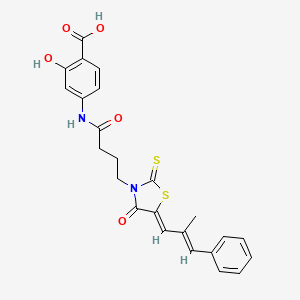

ML 145は、Gタンパク質共役受容体であるGPR35孤児受容体の選択的アンタゴニストです。 この化合物は、GPR55と比較してGPR35に対して1000倍以上の選択性を示すことで知られています 。 This compoundの化学名は、2-ヒドロキシ-4-[4-(5Z)-5-[(E)-2-メチル-3-フェニルプロプ-2-エニリデン]-4-オキソ-2-スルファニリデン-1,3-チアゾリジン-3-イル]ブタノイルアミノ]安息香酸です .

準備方法

ML 145の合成には、チアゾリジノン環の形成とそれに続く官能基化を含むいくつかのステップが含まれます。 . 反応条件は、目的の生成物の形成を促進するために、しばしば有機溶媒と触媒の使用を伴います。 工業生産方法は、これらのステップを最適化して、収率と純度を向上させる場合があります。

化学反応の分析

ML 145は、以下を含むさまざまな化学反応を起こします。

酸化: この反応は、特定の条件下で起こり、酸化された誘導体の形成につながります。

還元: this compoundは、使用される還元剤に応じて、さまざまな生成物に還元できます。

これらの反応で使用される一般的な試薬と条件には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応を促進するさまざまな触媒が含まれます。 これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。

4. 科学研究への応用

This compoundは、以下を含むいくつかの科学研究への応用があります。

化学: GPR35受容体とそのさまざまな化学経路における役割を研究するためのツール化合物として使用されます。

生物学: GPR35の生物学的機能とその細胞プロセスにおける関与を理解するための研究に用いられています。

医学: GPR35機能不全に関連する疾患の治療における潜在的な治療応用について調査されています。

科学的研究の応用

Scientific Research Applications

1. Drug Discovery and Development

- Target Identification : ML 145 serves as a valuable tool for identifying the biological roles of GPR35 in various disease models. Its selective antagonistic properties allow researchers to elucidate the receptor's function in cellular signaling pathways.

- Lead Compound for Novel Therapeutics : Due to its specificity, this compound can be used as a lead compound for developing new drugs aimed at conditions such as chronic pain, metabolic disorders, and inflammatory diseases.

2. In Vivo Studies

- Animal Models : this compound has been utilized in various animal studies to assess its impact on pain response and inflammation. For instance, studies have shown that inhibition of GPR35 can modulate nociceptive pathways, suggesting potential applications in analgesic therapies.

- Metabolic Research : Research indicates that GPR35 may play a role in glucose metabolism and insulin sensitivity. This compound's application in metabolic studies could provide insights into its therapeutic potential for diabetes and obesity.

3. Mechanistic Studies

- Signal Transduction Pathways : The use of this compound allows researchers to dissect the signaling mechanisms activated by GPR35. Understanding these pathways can lead to insights into how modulating this receptor could influence various physiological processes.

- Pharmacological Profiling : this compound can be employed to evaluate the pharmacological profiles of other compounds targeting GPR35, aiding in the identification of synergistic effects or potential side effects.

Case Studies

作用機序

ML 145は、GPR35受容体に選択的に結合して、内因性リガンドによる活性化を阻害することで効果を発揮します。 この拮抗作用は、GPR35活性化に関連する下流シグナル伝達経路を阻止し、さまざまな細胞プロセスに影響を与える可能性があります 。 含まれる分子標的と経路には、細胞増殖、遊走、その他の機能に影響を与える可能性のある、GPR35媒介シグナル伝達カスケードの阻害が含まれます。

類似化合物との比較

ML 145は、他の類似の化合物と比較してGPR35受容体に対する高い選択性を持つため、独特です。 いくつかの類似した化合物には以下が含まれます。

GPR55アンタゴニスト: これらの化合物はGPR55受容体を標的とするが、this compoundと比較して選択性が低い。

その他のGPR35アンタゴニスト: GPR35のアンタゴニストは他にもありますが、this compoundは高い選択性と効力を持つため、際立っています

生物活性

ML 145 is a selective antagonist for the GPR35 receptor, a member of the G protein-coupled receptor (GPCR) family. This compound has garnered attention for its potential therapeutic applications across various biological contexts, particularly in metabolic disorders and cancer. The following sections outline the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

This compound operates primarily as an antagonist at the GPR35 receptor, exhibiting a high selectivity profile. The compound has an IC50 value of approximately 20.1 nM, indicating its potency in inhibiting GPR35 activity while being over 1000-fold more selective than antagonists for other related receptors such as GPR55 .

Table 1: Selectivity and Potency of this compound

| Compound | Target Receptor | IC50 (nM) | Selectivity Ratio |

|---|---|---|---|

| This compound | GPR35 | 20.1 | >1000 (vs GPR55) |

1. Role in Metabolic Disorders

Research indicates that GPR35 plays a significant role in metabolic regulation. In studies involving animal models, the inhibition of GPR35 by this compound has been linked to improvements in metabolic parameters such as glucose metabolism and insulin sensitivity. For instance, mice treated with this compound exhibited reduced body weight and improved glucose tolerance compared to controls .

Case Study: Effects on Glucose Metabolism

A study evaluated the effects of this compound on glucose metabolism in db/db mice. The results demonstrated that treatment with this compound led to:

- Decreased fasting blood glucose levels

- Improved glucose tolerance as assessed by glucose clamp experiments

- Reduction in body weight and food intake

These findings suggest that antagonism of GPR35 by this compound may provide a novel therapeutic approach for managing type 2 diabetes and related metabolic disorders .

2. Implications in Cancer Biology

This compound's role extends into oncology, where it has been shown to influence cancer cell survival and proliferation. Specifically, miR-145 has been identified as a critical regulator of various oncogenic pathways.

Table 2: Targets of miR-145 in Cancer Biology

| Target Gene | Function | Impact of miR-145 |

|---|---|---|

| SMAD3 | TGF-beta signaling pathway | Downregulation |

| DR5 | Apoptosis regulation | Downregulation |

| BRCA2 | DNA repair | Downregulation |

Studies have indicated that miR-145 can downregulate these target genes, thereby influencing cancer cell survival and contributing to processes such as epithelial-to-mesenchymal transition (EMT) . The modulation of these pathways by this compound may offer insights into its potential use as an adjunct therapy in cancer treatment.

Clinical Relevance

The clinical implications of this compound are underscored by its association with various pathophysiological conditions. Elevated levels of miR-145 have been correlated with decreased risks of venous thromboembolism (VTE), suggesting that targeting this pathway could be beneficial in preventing thrombotic events .

Case Study: miR-145 and VTE Risk

In a cohort study involving over 2000 participants, high plasma levels of miR-145 were associated with a significant reduction in VTE risk:

- Participants in the highest quartile of miR-145 levels had a 49% lower risk of developing VTE compared to those in the lowest quartile (HR: 0.51; CI: 0.38-0.68) .

This protective role highlights the potential for therapeutic strategies aimed at modulating miR-145 activity through compounds like this compound.

特性

IUPAC Name |

2-hydroxy-4-[4-[(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O5S2/c1-15(12-16-6-3-2-4-7-16)13-20-22(29)26(24(32)33-20)11-5-8-21(28)25-17-9-10-18(23(30)31)19(27)14-17/h2-4,6-7,9-10,12-14,27H,5,8,11H2,1H3,(H,25,28)(H,30,31)/b15-12+,20-13- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COFMYJWNXSFLKQ-QIROLCGISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC=CC=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=CC(=C(C=C3)C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C1=CC=CC=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NC3=CC(=C(C=C3)C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the primary target of ML-145?

A1: ML-145 is a potent and selective antagonist of GPR35. [, ]

Q2: How does ML-145 interact with GPR35?

A2: ML-145 acts as a competitive antagonist, binding to GPR35 and blocking the effects of agonists like cromolyn disodium and zaprinast. [] Interestingly, while ML-145 demonstrates competitive antagonism against both zaprinast and pamoic acid, another antagonist, CID-2745687, displays a non-competitive mechanism against pamoic acid. [] This suggests distinct binding sites or mechanisms of action for different GPR35 agonists.

Q3: What are the downstream effects of GPR35 antagonism by ML-145?

A3: Antagonism of GPR35 by ML-145 has been shown to inhibit:

- Vascular smooth muscle cell (VSMC) migration: This effect appears to be mediated through the RhoA/Rho kinase signaling pathway. []

- Endothelial cell (EC) proliferation: ML-145 blocks the stimulatory effect of GPR35 agonists on EC proliferation. []

- Hypertension and related end-organ damage: In a rodent model, ML-145 mitigated the exacerbated hypertension and end-organ damage induced by GPR35 agonism. []

Q4: What is the molecular formula and weight of ML-145?

A4: While the provided research excerpts do not explicitly state the molecular formula and weight of ML-145, these can be determined from its chemical name (2-hydroxy-4-[4-[(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]benzoic acid) and publicly available chemical databases.

Q5: Are there known structural analogs of ML-145 with different GPR35 activity?

A5: The research mentions CID-2745687, another GPR35 antagonist. While both compounds block human GPR35, they exhibit different modes of action, suggesting that structural variations can impact how these antagonists interact with GPR35. [] Additionally, the identification of novel GPR35 agonists with varying species selectivity [] further supports the potential for structural modification to influence GPR35 activity.

Q6: Does ML-145 demonstrate species selectivity in its antagonism of GPR35?

A6: Yes, ML-145 exhibits high selectivity for the human GPR35 ortholog. It does not effectively antagonize GPR35 in rodent models. [] This highlights the importance of careful ligand selection when studying GPR35 in different species.

Q7: What in vitro models have been used to study the effects of ML-145?

A7: Researchers have employed several in vitro models, including:

- Scratch-wound assays: To assess the impact of ML-145 on vascular smooth muscle cell migration. []

- MTS and BrdU assays: To evaluate the effect of ML-145 on endothelial cell proliferation. []

- β-arrestin recruitment and G protein-dependent assays: To characterize the pharmacological activity of ML-145 at different GPR35 orthologs. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。